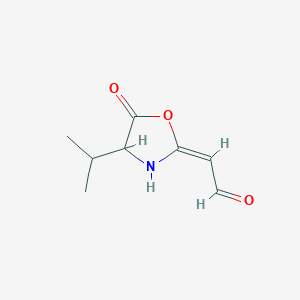

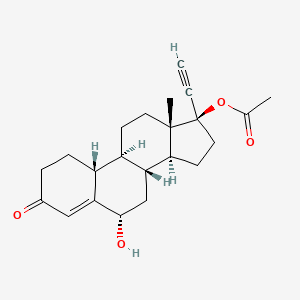

![molecular formula C₁₇H₁₉N₅O₄ B1146335 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose CAS No. 476371-76-3](/img/structure/B1146335.png)

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolopyrimidine nucleosides involves complex chemical processes. For instance, studies have reported the synthesis of related compounds through glycosylation reactions using protected ribofuranose derivatives, followed by subsequent deprotection steps to yield the desired nucleosides (Misra et al., 1990). High-temperature glycosylation methods have also been employed, highlighting the challenging nature of synthesizing these compounds (Petrie et al., 1985).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine nucleosides is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which is structurally similar to purine bases found in natural nucleosides. The structural analysis often involves spectral studies, including 1H NMR, 13C NMR, and sometimes X-ray crystallography, to confirm the regiochemistry of the glycosylation and the overall structure of the nucleoside (Anderson et al., 1986).

Chemical Reactions and Properties

The chemical reactivity of pyrazolopyrimidine nucleosides includes their potential to undergo various substitutions and transformations. For example, the introduction of alkyl or aryl groups can be achieved through reactions with appropriate halides or through enzymatic and chemical methods to generate derivatives with varied biological activities (Rideout et al., 1982). These reactions are pivotal for the development of analogs with enhanced properties or specific biological activities.

Physical Properties Analysis

The physical properties of pyrazolopyrimidine nucleosides, such as solubility, melting points, and crystalline forms, are crucial for their characterization and application. These properties are often determined through a combination of analytical techniques, including differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), to ensure the purity and stability of the compounds for biological studies.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidine nucleosides, including their stability, tautomerism, and reactivity towards various reagents, are essential for understanding their behavior in biological systems. Studies have explored the tautomerism and deamination reactions of pyrazolopyrimidine nucleosides, which are relevant for their interaction with enzymes and potential biological activities (Seela & Xu, 2007).

Applications De Recherche Scientifique

Synthetic Strategies and Biological Properties

Pyrazolo[3,4-d]pyrimidine scaffolds are privileged heterocycles in drug discovery due to their wide range of medicinal properties, such as anticancer, anti-inflammatory, anti-infectious, and CNS agents. These compounds' structure-activity relationship (SAR) studies have garnered significant attention among medicinal chemists, leading to the development of various lead compounds for different disease targets. Synthetic strategies for these derivatives have been extensively explored, revealing significant biological properties and SAR studies. This demonstrates the medicinal chemists' opportunity to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Structure Assignment

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents, leading to pyrazolo[3,4-d]pyrimidines, have been a focus to clarify the significance of regio-orientation. This review highlights the comparable nucleophilicity of exocyclic NH2 groups and endocyclic NH in 3(5)-aminopyrazoles, which has caused controversy associated with regio-orientation of substituents on the pyrimidine ring of pyrazolo[3,4-d]pyrimidines when reacting with unsymmetrical 1,3-bielectrophilic reagents (Mohamed & Mahmoud, 2019).

Applications in Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. The incorporation of these compounds into π-extended conjugated systems has shown great value for creating novel optoelectronic materials. This highlights the potential of functionalized quinazolines and pyrimidines in developing materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Propriétés

IUPAC Name |

(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFBXNKTEDTNPF-NUKIEUHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746986 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose | |

CAS RN |

476371-76-3 |

Source

|

| Record name | 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

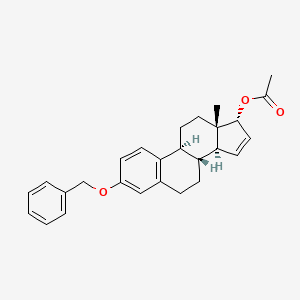

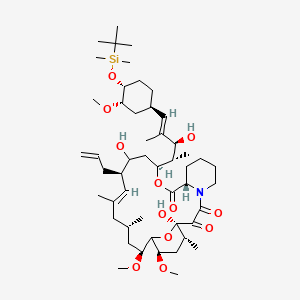

![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

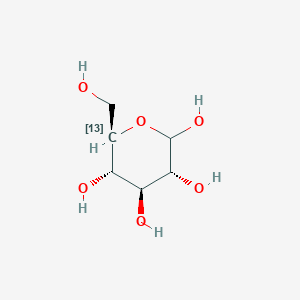

![[1-13Cglc]lactose monohydrate](/img/structure/B1146271.png)

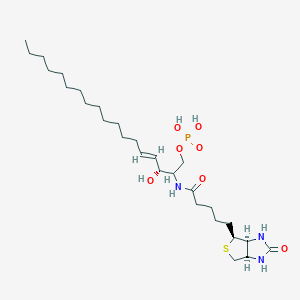

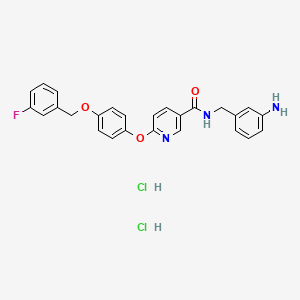

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)